Sodium Propan-2-olate: A Comprehensive Technical Guide to its Chemical Properties and Applications
Sodium Propan-2-olate: A Comprehensive Technical Guide to its Chemical Properties and Applications
This guide provides an in-depth exploration of sodium propan-2-olate (also known as sodium isopropoxide), a pivotal reagent in modern organic and industrial chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific handling procedures, and its versatile applications, grounded in authoritative data and established protocols.
Core Identity and Physicochemical Characteristics
Sodium propan-2-olate is an alkoxide salt with the chemical formula C₃H₇NaO.[1] It consists of a sodium cation (Na⁺) and an isopropoxide anion ([CH₃]₂CHO⁻). This ionic structure is fundamental to its chemical behavior, dictating its properties as a strong base and a potent nucleophile.[2] The compound typically appears as a white to off-white or yellowish crystalline powder.[1][3]
Caption: Ionic structure of Sodium Propan-2-olate.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO | [1][2][3] |
| Molecular Weight | 82.08 g/mol | [1][3][4] |
| CAS Number | 683-60-3 | [1][2][3][5] |
| Appearance | White to pale yellow crystalline powder | [1][3][4] |
| Melting Point | 70-75 °C | [3][4][6][7] |
| Density | 0.9 g/cm³ | [3][4] |
| Flash Point | -19 °C | [3][4][8] |
| Solubility | Soluble in tetrahydrofuran (THF) and alcohols; reacts with water.[1][3][4][7][9] | [1][3][4][7] |
| Sensitivity | Highly sensitive to moisture and air.[3][4][6][7][10] | [3][4][6][10] |
Synthesis and Formation: A Protocol-Driven Approach
The most common method for synthesizing sodium propan-2-olate is the direct reaction of sodium metal with anhydrous isopropanol.[1][11] This reaction is an acid-base reaction in the Brønsted-Lowry sense, where the alcohol acts as a proton donor (acid) and the highly reactive sodium metal effectively acts as a base, leading to the formation of the alkoxide and hydrogen gas.
The reaction proceeds as follows: 2 Na(s) + 2 (CH₃)₂CHOH(l) → 2 (CH₃)₂CHONa(s/sol) + H₂(g)
The exothermicity of the reaction requires careful control of the addition rate of sodium, especially on a larger scale. The evolution of flammable hydrogen gas necessitates an inert atmosphere and proper ventilation.
Caption: Synthesis of Sodium Propan-2-olate.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to ensure safety and high purity of the final product.
-
System Preparation (The Causality of Anhydrous Conditions): The system's integrity hinges on the exclusion of water, which would violently react with both sodium metal and the sodium isopropoxide product.[1][2][6] Therefore, all glassware (e.g., a three-necked round-bottom flask with a condenser and a nitrogen inlet) must be oven-dried at >120°C for several hours and assembled hot under a stream of dry inert gas (nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous isopropanol (99.9%+). The isopropanol should be freshly distilled from a suitable drying agent if not from a sealed, anhydrous-grade bottle.
-
Sodium Addition: Sodium metal is supplied stored under oil to prevent oxidation. Cut the required amount of sodium into small, manageable pieces, removing the outer oxidized layer. Quickly wash the pieces in a dry, non-reactive solvent like hexane to remove the mineral oil, and then add them portion-wise to the stirring isopropanol.
-
Reaction Control and Monitoring: The reaction will commence with the evolution of hydrogen gas.[1] The rate of reaction can be controlled by the rate of sodium addition and by cooling the flask in an ice bath if the reaction becomes too vigorous. The reaction is complete when all the sodium metal has dissolved and gas evolution has ceased.[12]
-
Product Isolation: The excess isopropanol can be removed under reduced pressure (vacuum distillation) to yield solid sodium propan-2-olate.[12] The resulting solid should be handled exclusively under an inert atmosphere. For many applications, the product is used directly as a solution in a suitable solvent like THF or isopropanol.[3][13]
Core Chemical Reactivity
Basicity and Nucleophilicity
Sodium propan-2-olate is a strong, non-nucleophilic, sterically hindered base. Its primary function in many reactions is to deprotonate acidic protons, facilitating a wide range of chemical transformations.[2] The pKa of isopropanol is approximately 17, meaning the isopropoxide anion is a significantly stronger base than hydroxides. This allows it to deprotonate a variety of carbon and heteroatom acids that would not react with aqueous bases.
It can also act as a nucleophile, particularly in reactions with unhindered electrophiles, such as in the Williamson ether synthesis.[11]
Hydrolysis: A Critical Hazard
A defining characteristic of sodium propan-2-olate is its violent reactivity with water.[1][2][6][10] This hydrolysis reaction is highly exothermic and regenerates isopropanol and sodium hydroxide.[14]
(CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH
This reactivity underscores the critical need for anhydrous handling and storage conditions.[6][10] Exposure to atmospheric moisture will degrade the reagent and can lead to pressure buildup in sealed containers due to the potential for secondary reactions or heat generation.[6]
Caption: Hydrolysis reaction of Sodium Propan-2-olate.
Field-Proven Applications in Synthesis
The utility of sodium propan-2-olate spans numerous synthetic applications, from pharmaceutical manufacturing to polymer science.
Base-Catalyzed Reactions and Deprotonation
As a strong base, it is instrumental in reactions requiring the formation of an enolate or other carbanionic intermediate.[2] This includes condensations, eliminations, and alkylations.[2]
Pharmaceutical Intermediate Synthesis
Sodium propan-2-olate is a key reagent in the industrial synthesis of important non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Ibuprofen: It is used as the base in the Darzens reaction, a critical step in some syntheses of the ibuprofen intermediate.[1][15][16]
-
Naproxen: It is employed as a condensing agent in the synthesis of naproxen from 6-methoxy-2-acetylnaphthalene.[15]
Williamson Ether Synthesis
This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. Sodium propan-2-olate serves as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.
Caption: Workflow for Williamson Ether Synthesis.
Catalysis
Sodium propan-2-olate acts as an effective catalyst in several industrial processes:
-
Transesterification: It is used in the production of biodiesel, catalyzing the reaction between triglycerides and an alcohol to form fatty acid alkyl esters.[1] While sodium methoxide is often more active, sodium isopropoxide is also a competent catalyst for this transformation.[17]
-
Polymerization: It serves as a catalyst in the polymerization of butadiene, a key step in the production of synthetic rubber.[3][15][16]
Safety, Handling, and Storage: A Self-Validating System
The high reactivity of sodium propan-2-olate mandates stringent safety protocols. Adherence to these guidelines constitutes a self-validating system, where proper procedure inherently minimizes risk.
| Hazard Class | Description | Precautionary Measures | Source(s) |
| Flammability | Flammable solid. Self-heating; may catch fire.[5][6][10] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5][13] | [5][6][10][13] |
| Water Reactivity | Reacts violently with water, releasing flammable hydrogen gas and causing burns.[1][2][6][10][14] | Store in a dry place in a tightly closed container.[5][6] Handle under an inert atmosphere (e.g., glovebox). | [1][2][5][6][14] |
| Corrosivity | Causes severe skin burns and serious eye damage.[2][5][6][18] | Wear protective gloves, clothing, and eye/face protection (goggles, face shield).[5][6] | [2][5][6][18] |
| Storage | Air and moisture sensitive.[3][6][7][10] | Store in a cool, dry, well-ventilated place under an inert gas (e.g., argon or nitrogen).[5][13][19] | [3][5][6][13][19] |
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[20]
Conclusion
Sodium propan-2-olate is a powerful and versatile chemical tool. Its utility is directly derived from its fundamental chemical properties as a strong, sterically hindered base and nucleophile. A thorough understanding of its reactivity, particularly its extreme sensitivity to moisture, is paramount for its safe and effective use. The protocols and applications described herein provide a framework for researchers and drug development professionals to harness the synthetic power of this important reagent while maintaining the highest standards of scientific integrity and safety.
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